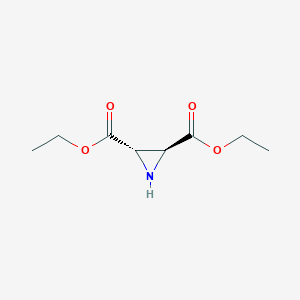

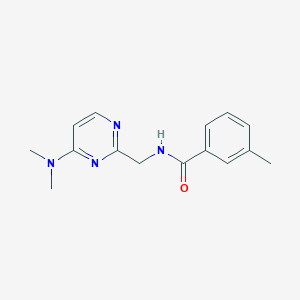

![molecular formula C24H24F2N6S B2745577 N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-76-5](/img/structure/B2745577.png)

N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C24H24F2N6S and a molecular weight of 466.55. It is a heterocyclic compound that contains a pyrazolo[3,4-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups including a difluoromethylsulfanyl group, a methylpiperidin group, and a phenyl group attached to a pyrazolo[3,4-d]pyrimidin core. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the difluoromethylsulfanyl group could potentially undergo reactions involving the breaking of the C-F bonds . The pyrazolo[3,4-d]pyrimidine core could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. As a general rule, its properties would be influenced by factors such as its molecular weight, the presence of polar and nonpolar regions, and the types of functional groups present.Applications De Recherche Scientifique

Synthesis and Characterization

A study reported the synthesis and characterization of various pyrazole derivatives, including those related to the specified chemical structure. These compounds were analyzed using techniques such as FT-IR, UV-visible, NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Theoretical calculations on their physical and chemical properties were also performed to understand their potential biological activity against breast cancer and microbes. This work highlights the chemical flexibility and potential for creating targeted molecules for therapeutic applications (Titi et al., 2020).

Antimicrobial and Antifungal Applications

Another research focused on the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, which showcased acceptable to good yields. These compounds were characterized by their IR, NMR, and HR mass spectra, suggesting potential applications in antimicrobial and antifungal contexts (Li et al., 2012).

Surface Coating and Printing Ink Paste

Heterocyclic compounds containing pyrazolo-[1,5-a]pyrimidine were prepared and incorporated into polyurethane varnish and printing ink paste, showing significant antimicrobial effects. This study indicates the potential of these compounds in enhancing the antimicrobial properties of surface coatings and inks, which could be beneficial in various industrial applications (El‐Wahab et al., 2015).

Catalysis and Green Chemistry

Research demonstrated a green and efficient approach for synthesizing novel pyrimidine derivatives, showcasing the potential of utilizing environmentally friendly catalysts in chemical syntheses. This work emphasizes the role of green chemistry in developing new compounds with high regioselectivity and yield, contributing to more sustainable and eco-friendly chemical processes (Poomathi et al., 2015).

Histone Lysine Demethylase Inhibition

A study reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM), showcasing the potential therapeutic applications of these compounds in epigenetic regulation and cancer treatment (Bavetsias et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N6S/c1-16-11-13-31(14-12-16)24-29-21(28-17-7-9-19(10-8-17)33-23(25)26)20-15-27-32(22(20)30-24)18-5-3-2-4-6-18/h2-10,15-16,23H,11-14H2,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODJOZNEPYHROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2745503.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)

![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)

![3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)

acetic acid](/img/structure/B2745512.png)

![6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2745513.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2745517.png)